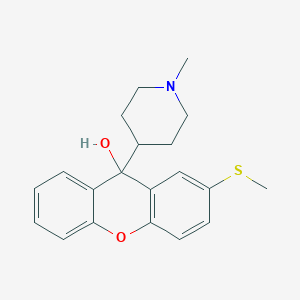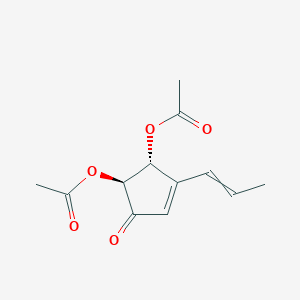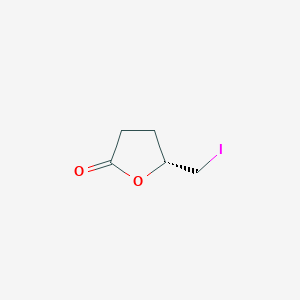![molecular formula C13H13BrN2O2 B14612337 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide CAS No. 57042-61-2](/img/structure/B14612337.png)
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring substituted with a methyl group and a nitrophenylmethyl group, along with a bromide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with 4-nitrobenzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The pyridinium ring can be reduced to a piperidine ring.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-Methyl-1-[(4-aminophenyl)methyl]pyridin-1-ium bromide.
Reduction: The major product is 4-Methyl-1-[(4-nitrophenyl)methyl]piperidine.
Substitution: The major products depend on the nucleophile used, such as 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium azide or 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium cyanide.
Scientific Research Applications
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a piperazine ring instead of a pyridinium ring.
4-Methyl-1-(3-(trimethylammonio)propyl)pyridin-1-ium dibromide: Similar structure but with a different substituent on the pyridinium ring.
Uniqueness
4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
57042-61-2 |
|---|---|
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
4-methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13N2O2.BrH/c1-11-6-8-14(9-7-11)10-12-2-4-13(5-3-12)15(16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
CGNJLQULNQZJRB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)
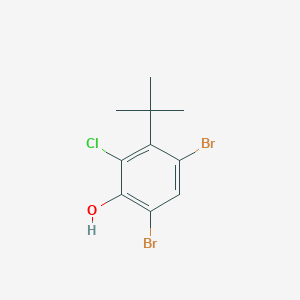

![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

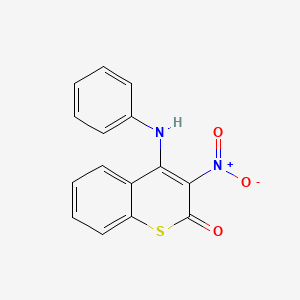
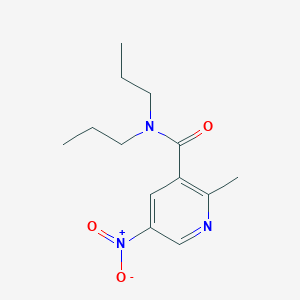
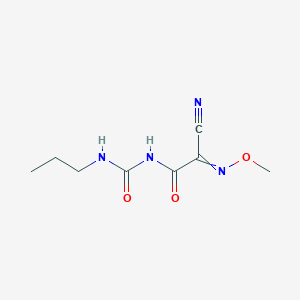
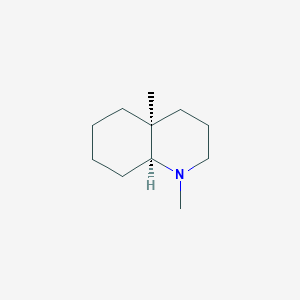
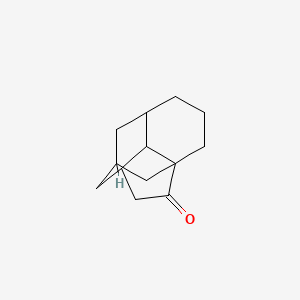
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
